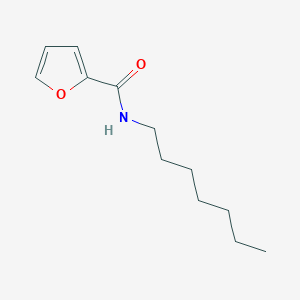

N-heptylfuran-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

100252-26-4 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N-heptylfuran-2-carboxamide |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-9-13-12(14)11-8-7-10-15-11/h7-8,10H,2-6,9H2,1H3,(H,13,14) |

InChI Key |

UWWPDEMIIPFLRJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC(=O)C1=CC=CO1 |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N Heptylfuran 2 Carboxamide

Established Synthetic Pathways for Furan-2-carboxamide Core Structures

The fundamental architecture of N-heptylfuran-2-carboxamide consists of a furan-2-carboxamide core. Its synthesis is primarily approached by forming the amide bond and constructing the furan (B31954) ring system.

Amide Bond Formation Strategies in Furan-2-carboxamide Synthesis (e.g., Schotten–Baumann Reaction Relevance)

The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by reacting a furan-2-carboxylic acid derivative with heptylamine (B89852). A variety of coupling reagents and named reactions can be employed for this transformation.

One of the most well-established methods for amide synthesis is the Schotten-Baumann reaction . iitk.ac.inbyjus.comquora.comwikipedia.org This reaction typically involves the acylation of an amine with an acyl chloride in the presence of a base. iitk.ac.inbyjus.comorganic-chemistry.org In the context of this compound synthesis, furan-2-carbonyl chloride would be reacted with heptylamine under aqueous basic conditions. wikipedia.org The base, often aqueous sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. byjus.comorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and release a chloride ion. iitk.ac.in

Modern amide bond formation often utilizes a variety of coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. luxembourg-bio.comyoutube.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (like DCC and EDCI), phosphonium (B103445) salts (like BOP), and uronium/aminium salts (like HATU). luxembourg-bio.comyoutube.com For the synthesis of this compound, furan-2-carboxylic acid would be treated with one of these reagents in the presence of heptylamine. For instance, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate furan-2-carboxylic acid has been reported for the synthesis of other furan-2-carboxamide derivatives. nih.govmdpi.com

Table 1: Comparison of Common Amide Bond Formation Strategies

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann Reaction | Furan-2-carbonyl chloride, Heptylamine, Aqueous Base (e.g., NaOH) | Typically biphasic (water/organic solvent), room temperature | Robust, uses readily available starting materials | Can be harsh for sensitive substrates, formation of HCl byproduct |

| Carbodiimide Coupling (e.g., DCC, EDCI) | Furan-2-carboxylic acid, Heptylamine, DCC or EDCI, optional additive (e.g., HOBt) | Anhydrous organic solvent (e.g., DCM, DMF), room temperature | Mild conditions, high yields | Formation of insoluble urea (B33335) byproduct (with DCC), potential for racemization |

| Phosphonium/Uronium Salt Coupling (e.g., BOP, HATU) | Furan-2-carboxylic acid, Heptylamine, BOP or HATU, Base (e.g., DIPEA) | Anhydrous organic solvent (e.g., DMF), room temperature | High efficiency, low racemization, suitable for difficult couplings | Reagents can be expensive and may have safety concerns |

| CDI-mediated Coupling | Furan-2-carboxylic acid, Heptylamine, 1,1'-Carbonyldiimidazole (CDI) | Anhydrous organic solvent (e.g., THF), often heated | Simple procedure, byproducts are gaseous (CO2) and a soluble imidazole (B134444) derivative | Can require elevated temperatures |

Ring Synthesis Approaches for Furan-Containing Systems

The furan ring itself can be constructed through several classical organic reactions, which can be adapted to produce precursors for furan-2-carboxamides.

The Paal-Knorr furan synthesis is a prominent method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To apply this to a furan-2-carboxamide precursor, one would need a 1,4-dicarbonyl compound with appropriate functionality that can be later converted to the carboxamide. The reaction typically proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to form the furan ring. wikipedia.orgalfa-chemistry.com

Another classical approach is the Feist-Benary synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine to yield a substituted furan. wikipedia.orgchemeurope.comambeed.comyoutube.com This method is particularly useful for producing furans with specific substitution patterns.

Targeted Derivatization and Analog Synthesis of this compound

Once the this compound scaffold is synthesized, it can be further modified to create a library of analogs. This is crucial for structure-activity relationship studies in various research contexts.

Alkyl Chain Modifications on the Furan-2-carboxamide Skeleton

The heptyl group of this compound can be varied to explore the impact of the alkyl chain's length, branching, and the presence of other functional groups. This is typically achieved by using different primary amines in the amide bond formation step. For example, reacting furan-2-carbonyl chloride with various alkylamines (e.g., butylamine, octylamine, or isoamylamine) would yield a series of N-alkylfuran-2-carboxamides.

Alternatively, post-synthesis modification of the alkyl chain is less common but could be envisioned if the heptyl group contained a suitable functional handle.

Substituent Effects and Strategic Functionalization on the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net The reactivity and orientation of incoming electrophiles are influenced by the substituents already present on the ring. The carboxamide group at the 2-position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 4- and 5-positions. libretexts.orglibretexts.org

Common electrophilic substitution reactions that can be applied to the furan ring include:

Nitration: Introduction of a nitro group.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine).

Sulfonation: Introduction of a sulfonic acid group.

Acylation: Introduction of an acyl group (Friedel-Crafts acylation).

The specific conditions for these reactions would need to be carefully controlled to avoid degradation of the furan ring, which can be sensitive to strong acids.

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the furan ring. For instance, if a halogen atom is introduced onto the furan ring, it can then participate in reactions like the Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds. A regioselective palladium-catalyzed α-alkylation of furans using alkyl iodides has also been reported, providing a direct method to introduce alkyl groups onto the furan ring. nih.gov

Table 2: Potential Functionalization of the Furan Ring in this compound

| Reaction Type | Reagents | Potential Position of Substitution | Effect of Carboxamide Group |

|---|---|---|---|

| Nitration | Nitrating agent (e.g., acetyl nitrate) | 4- or 5-position | Deactivating, meta-directing (relative to the ring system) |

| Bromination | Brominating agent (e.g., NBS) | 5-position | Deactivating, directs to the less hindered position |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 4- or 5-position | Deactivating, requires careful choice of catalyst |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Requires prior halogenation of the furan ring | Enables introduction of aryl or vinyl groups |

| Direct C-H Alkylation | Alkyl iodide, Pd catalyst | α-position (if available) | Offers a direct route for alkyl group introduction |

Advanced Synthetic Techniques for Diversifying this compound Libraries

To efficiently generate a large number of diverse this compound analogs, advanced synthetic strategies such as diversity-oriented synthesis (DOS) and combinatorial chemistry can be employed.

Diversity-oriented synthesis aims to create structurally complex and diverse small molecules from simple starting materials in a few steps. nih.govnih.gov For furan-2-carboxamides, a DOS approach could involve a branching synthesis pathway where a common intermediate is subjected to various reaction conditions to generate a wide range of analogs with different substituents on both the furan ring and the amide nitrogen. nih.gov

Combinatorial chemistry , particularly solution-phase parallel synthesis, can be used to rapidly generate a library of compounds. nih.gov This would involve reacting a set of furan-2-carboxylic acid derivatives with a set of different amines in a multi-well plate format. This high-throughput approach allows for the systematic exploration of the chemical space around the this compound scaffold. For instance, a library of furans can be synthesized through iodocyclization and further diversified using palladium-catalyzed coupling reactions. nih.gov

Palladium-Catalyzed C-H Functionalization for Arylation of Furan Scaffolds

Palladium-catalyzed C-H (carbon-hydrogen) functionalization has emerged as a powerful and efficient strategy for the synthesis of arylated furan derivatives. This methodology allows for the direct coupling of furan scaffolds with aryl halides, avoiding the need for pre-functionalized organometallic furan reagents, which offers a more atom-economical and environmentally favorable route. The direct arylation of furans typically occurs with high selectivity at the C5 position for 2-substituted furans and at the C2 position for 3-substituted furans.

The efficacy of these coupling reactions is highly dependent on the catalytic system employed, which generally consists of a palladium source and a specialized ligand. A system combining a tetraphosphine ligand, cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp), with a palladium complex has proven to be a potent catalyst for the coupling of various furan derivatives with aryl bromides, achieving good yields even at very low catalyst loadings. Similarly, the use of a palladium acetate (B1210297) catalyst with a 2-(dicyclohexylphosphino)-biphenyl ligand is effective for the direct arylation of furans with aryl chlorides. acs.org

Research has demonstrated the versatility of this method with a range of substrates. For instance, the coupling of 2-n-butylfuran with 4-bromoacetophenone using a [PdCl(η3-C3H5)]2/Tedicyp catalyst system results in a high yield of the 5-arylated product. The reaction conditions, such as the choice of base (e.g., AcONa, K2CO3, Cs2CO3), solvent (e.g., DMAc, EtOH/H2O), and temperature, are critical for optimizing the reaction outcome. nih.gov For benzofuran (B130515) scaffolds, which share the core furan ring, palladium-catalyzed C-H arylation at the C2 position can be achieved using various arylating agents, including triarylantimony difluorides and aryl N-methyliminodiacetic acid (MIDA) boronates. mdpi.com In some cases, directing groups, such as the 8-aminoquinoline (B160924) (8-AQ) group attached to a benzofuran-2-carboxamide, can be used to control the regioselectivity of the C-H functionalization, directing arylation to the C3 position. mdpi.com

The proposed mechanism for these reactions often involves a Pd(II)/Pd(IV) catalytic cycle, particularly when a directing group is used. mdpi.com This cycle typically begins with the coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. mdpi.com

Table 1: Examples of Palladium-Catalyzed Arylation of Furan Derivatives

| Furan Substrate | Arylating Agent | Catalyst System | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2-n-Butylfuran | 4-Bromoacetophenone | [PdCl(η3-C3H5)]2 / Tedicyp | AcONa | DMAc | 95 | |

| Furan | 4-Bromoacetophenone | [PdCl(η3-C3H5)]2 / Tedicyp | AcONa | DMAc | 85 | |

| Benzofuran | Phenylboronic acid | Pd(OAc)2 | Cu(OAc)2 | Trifluoroacetic acid | - | mdpi.com |

| Benzofuran | Tri(p-tolyl)antimony difluoride | Pd(OAc)2 / CuCl2 | - | 1,2-DCE | 84 | mdpi.com |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Iodoanisole | Pd(OAc)2 / AgOAc | NaOAc | CPME | 94 | mdpi.com |

Chemo-enzymatic and Biocatalytic Approaches in Furan-2-carboxamide Related Synthesis

Chemo-enzymatic and biocatalytic methods represent a growing field in sustainable chemistry, offering mild reaction conditions and high selectivity for the synthesis and modification of complex molecules, including furan derivatives. These approaches are relevant to the synthesis of furan-2-carboxamide structures through the enzymatic formation of amide bonds or the biocatalytic transformation of furan-based platform chemicals.

A prominent example is the enzymatic polymerization for creating furan-based polyamides, which are analogs to petroleum-derived polyphthalamides. researchgate.netnih.gov In these processes, an immobilized lipase (B570770), such as Novozym 435 (from Candida antarctica lipase B), catalyzes the polycondensation between a furan-based dicarboxylate (e.g., dimethyl furan-2,5-dicarboxylate) and an aliphatic diamine. researchgate.netrug.nlrug.nl This enzymatic approach circumvents issues like decarboxylation that can occur at the high temperatures required for traditional polymerization, demonstrating the utility of enzymes in forming amide linkages with a furan core under mild conditions. researchgate.netrug.nl The reaction yields can be high, producing polymers with significant molecular weights. nih.gov

Biocatalytic transformations are also employed to modify furan aldehydes, which are common biomass-derived platform chemicals. For instance, the biocatalytic reduction of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) can be achieved with high yields using various microorganisms, such as Fusarium striatum, or isolated enzymes. mdpi.comresearchgate.net Furthermore, the transformation of HMF into 5-(hydroxymethyl)furfurylamine (HMFA) has been demonstrated using transaminase enzymes. researchgate.net These transformations highlight the potential for biocatalysis to introduce or modify functional groups on the furan ring, which could be applied to precursors for this compound. A chemo-enzymatic cascade has also been developed to produce precursors of 2,5-furandicarboxylic acid (FDCA), a key furan platform chemical, from sodium gluconate through a combination of bio-oxidation and chemical dehydration steps. rsc.org

Table 2: Examples of Enzymatic and Biocatalytic Transformations of Furan Derivatives

| Substrate | Biocatalyst/Enzyme | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Dimethyl furan-2,5-dicarboxylate (B1257723) & 1,8-octanediamine | Novozym 435 (immobilized lipase) | Poly(octamethylene furanamide) (PA8F) | High MW polymer | nih.govrug.nl |

| 5-Hydroxymethylfurfural (HMF) | Fusarium striatum (whole-cell) | 2,5-di(hydroxymethyl)furan (DHMF) | 95 | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Coconut (Cocos nucifera L.) water | 2,5-bis(hydroxymethyl)furan (BHMF) | 96 | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Immobilized ω-transaminase | 5-(hydroxymethyl)furfurylamine (HMFA) | 82 | researchgate.net |

Hydrogenation and Hydrodeoxygenation Reactions of Furan Rings in Derivatization

Hydrogenation and hydrodeoxygenation (HDO) are crucial reactions for the chemical modification and derivatization of furan rings. These processes can either saturate the furan ring to form tetrahydrofuran (B95107) derivatives or remove oxygen atoms entirely to yield linear alkanes, thereby providing pathways to a diverse range of chemical products. rsc.orgnih.gov The selectivity of these reactions is highly dependent on the catalyst, support material, and reaction conditions such as temperature and hydrogen pressure. rsc.org

Hydrogenation of the furan ring leads to the formation of valuable tetrahydrofuran (THF) derivatives. This process typically occurs through the sequential hydrogenation of the carbon-carbon double bonds within the ring. rsc.org Density functional theory (DFT) studies on a Pd(111) surface show that THF is formed via the stepwise addition of hydrogen atoms, with dihydrofuran (DHF) being a stable intermediate. rsc.org Kinetically, THF is the preferred product at lower temperatures. rsc.org Various catalysts, including platinum, palladium, and ruthenium, are effective for furan ring hydrogenation. rsc.orgrsc.orgresearchgate.netacs.org For example, the electrochemical hydrogenation of furfural (B47365) and furfuryl alcohol using Pd- and Pt-containing electrocatalysts can produce tetrahydrofurfuryl alcohol with selectivities up to 33%. rsc.org

Table 3: Catalytic Systems for Hydrogenation and HDO of Furan Derivatives

| Furan Substrate | Catalyst System | Primary Product(s) | Reaction Type | Ref |

|---|---|---|---|---|

| Furan | Pd(111) surface (Theoretical) | Tetrahydrofuran (kinetically favored), 1-Butanol (thermodynamically favored) | Hydrogenation/Ring-opening | rsc.org |

| δ-Furfurylidenelevulinic acid | Pd/C + Phosphotungstic acid | Decane | Hydrodeoxygenation (HDO) | rsc.org |

| Furfural | Pt/C | Cyclopentanone | Hydrogenative rearrangement | researchgate.net |

| Furfural, Furfuryl alcohol | Pd and Pt electrocatalysts | Tetrahydrofurfuryl alcohol | Electrochemical Hydrogenation | rsc.org |

| Furan derivatives (trimers) | Not specified | Diesel fuels (hydrocarbons) | Two-step HDO | aidic.it |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromoacetophenone |

| 2-n-Butylfuran |

| Palladium acetate |

| cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp) |

| 2-(dicyclohexylphosphino)-biphenyl |

| Benzofuran |

| Triarylantimony difluoride |

| Aryl N-methyliminodiacetic acid (MIDA) boronate |

| 8-Aminoquinoline |

| 4-Iodoanisole |

| 2-(4-bromophenyl)benzofuran |

| 4-Methoxyphenylboronic acid |

| Trifluoroacetic acid |

| Dimethyl furan-2,5-dicarboxylate |

| Novozym 435 (Candida antarctica lipase B) |

| 5-Hydroxymethylfurfural (HMF) |

| 2,5-bis(hydroxymethyl)furan (BHMF) |

| 5-(hydroxymethyl)furfurylamine (HMFA) |

| 2,5-furandicarboxylic acid (FDCA) |

| Sodium gluconate |

| 5-keto-D-gluconic acid |

| Tetrahydrofuran (THF) |

| 1-Butanol |

| Dihydrofuran (DHF) |

| Tetrahydrofurfuryl alcohol |

| Furfural |

| Furfuryl alcohol |

| Decane |

| Phosphotungstic acid |

| δ-Furfurylidenelevulinic acid |

| Cyclopentanone |

| 2-Methylfuran |

| 1,2-dichloroethane (1,2-DCE) |

| N,N-Dimethylacetamide (DMAc) |

| Phenylboronic acid |

| 1,8-octanediamine |

Investigative Studies on Biological Activities and Mechanistic Insights of N Heptylfuran 2 Carboxamide and Its Scaffolds

Exploration of the Furan-2-carboxamide Scaffold's Broad Spectrum Biological Research Relevance

The inherent chemical properties of the furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, make it a valuable pharmacophore in drug discovery. When combined with a carboxamide group, the resulting furan-2-carboxamide structure serves as a versatile template for the development of novel therapeutic agents with a wide range of biological activities.

Antimicrobial Research Perspectives of Furan-2-carboxamides

The furan-2-carboxamide scaffold is a promising framework for the development of new antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.

A series of carbamothioyl-furan-2-carboxamide derivatives have been shown to possess significant antimicrobial potential. federalregister.gov For instance, compounds incorporating a 2,4-dinitrophenyl group exhibited notable inhibition against a range of bacterial and fungal strains, with minimum inhibitory concentrations (MICs) recorded between 150.7 and 295 μg/mL. federalregister.gov The antifungal activity of these derivatives was particularly prominent. federalregister.gov

Further studies have focused on overcoming drug resistance. A synthesized compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be highly effective against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This highlights the potential of the furan-2-carboxamide scaffold in combating challenging infectious diseases.

The antibiofilm properties of these compounds have also been a subject of investigation. A collection of furan-2-carboxamides designed as bioisosteric replacements for the furanone ring demonstrated significant antibiofilm activity against Pseudomonas aeruginosa. Specifically, carbohydrazide (B1668358) and triazole derivatives were effective, with one carbohydrazide compound achieving a 58% reduction in biofilm formation. nih.govwisdomlib.orgnih.gov These active carboxamides were also found to reduce virulence factors such as pyocyanin and proteases, suggesting an anti-quorum sensing mechanism of action. nih.govwisdomlib.orgnih.gov

Other research has explored different structural modifications to enhance antimicrobial potency. One study synthesized new furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives containing amide, 2,4-dinitrophenylhydrazone, and thiosemicarbazone functional groups. ijabbr.com While most of the tested compounds showed low to moderate antibacterial activity, those with the 2,4-dinitrophenylhydrazone moiety were most active against E. coli. ijabbr.com In terms of antifungal activity, one 2,4-dinitrophenylhydrazone derivative was identified as the most active compound. ijabbr.com

| Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | Various bacteria and fungi | Derivatives with a 2,4-dinitrophenyl group showed significant inhibition (MICs: 150.7–295 μg/mL). | federalregister.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | Demonstrated high effectiveness against clinically isolated resistant strains. | researchgate.net |

| Furan-2-carboxamide carbohydrazides and triazoles | Pseudomonas aeruginosa | Showed significant antibiofilm activity, with one compound achieving 58% inhibition. Reduced virulence factors. | nih.govwisdomlib.orgnih.gov |

| Furan-2-carboxamides with 2,4-dinitrophenylhydrazone moiety | E. coli and various fungi | Most active antibacterial agents against E. coli and showed the highest antifungal activity in the series. | ijabbr.com |

Antiviral Research Perspectives of Furan-2-carboxamides

The furan-2-carboxamide scaffold has also been identified as a promising starting point for the development of novel antiviral agents. Research has demonstrated the potential of these compounds to inhibit the replication of various viruses, including influenza and coronaviruses.

In one study, a series of furan-carboxamide derivatives were synthesized and evaluated for their inhibitory effects against the highly pathogenic H5N1 influenza A virus. The research identified that a 2,5-dimethyl-substituted furan or thiophene ring was crucial for anti-influenza activity. Notably, the compound 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide emerged as the most potent inhibitor, with an EC50 value of 1.25 μM. ijabbr.com This was the first report identifying the simple furan-carboxamide scaffold as an inhibitor of the lethal H5N1 virus. ijabbr.com

Further investigations into anti-influenza agents led to the design of furan-substituted spirothiazolidinones. A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were synthesized, and several analogues demonstrated activity against the influenza A/H3N2 virus. Two of the most potent compounds in this series exhibited an EC50 value of approximately 1 µM. wisdomlib.org

More recently, with the emergence of the COVID-19 pandemic, researchers have explored furan-containing compounds as potential inhibitors of SARS-CoV-2. A study focused on the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors. Through screening and optimization, compounds were discovered that acted as non-peptidomimetic inhibitors of Mpro with IC50 values as low as 1.55 μM. federalregister.gov

| Derivative Class | Viral Target | Key Findings | Reference |

|---|---|---|---|

| 2,5-dimethyl-furan-3-carboxamides | Influenza A (H5N1) | Identified a lead compound with an EC50 of 1.25 μM. | ijabbr.com |

| Furan-substituted Spirothiazolidinones | Influenza A (H3N2) | Two potent analogues showed EC50 values of ~1 µM. | wisdomlib.org |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | SARS-CoV-2 Main Protease (Mpro) | Discovered non-peptidomimetic inhibitors with IC50 values down to 1.55 μM. | federalregister.gov |

Anticancer Research Perspectives of Furan-2-carboxamides and Related Furan Derivatives (e.g., VEGFR-2 inhibition, antineoplastic activity)

The furan-2-carboxamide scaffold and related furan derivatives are subjects of intensive research in oncology, demonstrating significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis.

Antiproliferative and Cytotoxic Activities:

Furan-2-carboxamide derivatives have shown potent antiproliferative activity against a range of human cancer cell lines. In one study, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. wisdomlib.org The compound p-tolylcarbamothioyl)furan-2-carboxamide displayed the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. wisdomlib.org

Another study focusing on novel furan-based derivatives identified two compounds, a pyridine (B92270) carbohydrazide and an N-phenyl triazinone, that exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 4.06 μM and 2.96 μM, respectively. ijabbr.com These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. ijabbr.com Further investigation revealed that these derivatives also suppressed tubulin polymerization, a key process in cell division. ijabbr.com

Binuclear half-sandwich ruthenium(II) complexes featuring a multidentate furan-2-carboxamide functionalized aroyl thiourea ligand have also been synthesized. These complexes showed excellent cytotoxicity, particularly against human cervical (HeLa) and breast (MCF-7) cancer cells, with low inhibitory doses ranging from 3.86 to 11.02 μM. nih.gov

VEGFR-2 Inhibition:

A critical mechanism in tumor growth is angiogenesis, the formation of new blood vessels, which is primarily driven by the vascular endothelial growth factor receptor-2 (VEGFR-2). The furan-2-carboxamide scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.

A study reported the synthesis of a novel series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential VEGFR-2 inhibitors. Several of these compounds showed promising antiproliferative activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. ijbcp.com The most active compounds were found to be potent inhibitors of VEGFR-2, with IC50 values in the nanomolar range (7.4–11.5 nM), comparable to the approved drug Pazopanib. ijbcp.com Two compounds, in particular, exhibited IC50 values of 7.4 nM and 7.6 nM against VEGFR-2.

Another research effort focused on furan- and furopyrimidine-based derivatives. Three compounds from this series demonstrated remarkable VEGFR-2 enzyme inhibition with IC50 values of 57.1, 42.5, and 52.5 nM, which is comparable to the standard drug sorafenib (IC50 = 41.1 nM). researchgate.net The most promising compound also showed potent cytotoxicity against lung (A549) and colon (HT-29) cancer cell lines and was confirmed to deactivate VEGFR-2 in Western blot analysis. researchgate.net

| Derivative Class | Target/Cell Line | Key Findings | Reference |

|---|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | Showed high anticancer activity with 33.29% cell viability at 20 μg/mL. | wisdomlib.org |

| Furan-based pyridine carbohydrazide and N-phenyl triazinone | MCF-7 (Breast Cancer) | Exhibited potent cytotoxicity (IC50 = 4.06 and 2.96 μM), induced G2/M arrest, and inhibited tubulin polymerization. | ijabbr.com |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives | VEGFR-2 | Potent inhibition with IC50 values as low as 7.4 nM. | ijbcp.com |

| Furan- and Furopyrimidine-based derivatives | VEGFR-2, A549 (Lung), HT-29 (Colon) | Showed strong VEGFR-2 inhibition (IC50 = 42.5 nM) and potent cytotoxicity against cancer cell lines. | researchgate.net |

Anti-inflammatory and Analgesic Research Aspects of Furan Derivatives

The furan scaffold is a key component in a variety of compounds that have been investigated for their anti-inflammatory and analgesic properties. Research has explored different classes of furan derivatives, demonstrating their potential to alleviate pain and inflammation through various mechanisms.

Anti-inflammatory Activity:

Several studies have confirmed the anti-inflammatory potential of furan-containing molecules. A series of hydrazide-hydrazone derivatives incorporating a furan moiety were synthesized and evaluated in a carrageenan-induced inflammatory rat model. One of these compounds demonstrated noteworthy anti-inflammatory effects. ijabbr.com Natural furan derivatives, such as furanocoumarins, have also been a focus of research. Two furanocoumarins, bergapten and oxypeucedanin hydrate , exhibited significant, dose-dependent anti-inflammatory activity in a chick model of inflammation. nih.gov The anti-inflammatory effects of natural furan derivatives are thought to be mediated through several mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as antioxidant activities. nih.gov

Analgesic Activity:

The analgesic potential of furan derivatives has been demonstrated in various preclinical models. A study involving 3-substituted derivatives of dihydrofuran-2(3H)-one assessed their analgesic efficacy using hot plate and writhing tests. One derivative showed strong analgesic activity, even surpassing the reference compounds, morphine and acetylsalicylic acid. ijabbr.com

Another investigation focused on a novel substituted furan compound, 2-(4-nitrophenylimino)-N-cyclohexyl-4,5-diphenylfuran-3-carboxamide . This compound was screened for its analgesic properties in mice using multiple models. In the hot plate test, which assesses central analgesic activity, the compound at a 20 mg/kg dose showed a potent effect comparable to morphine. ijbcp.com In the acetic acid-induced writhing test, which evaluates peripheral analgesic activity, the same dose resulted in a 73.93% inhibition of writhing, superior to the 57.12% inhibition by aspirin. ijbcp.com The compound also showed significant inhibition in both the early (neurogenic) and late (inflammatory) phases of the formalin-induced paw licking test, suggesting both central and peripheral mechanisms of action. ijbcp.com

Furthermore, some fentanyl-related substances that incorporate a furan-2-carboxamide structure, such as meta-fluorofuranyl fentanyl , are known to have analgesic effects mediated by mu-opioid receptor agonism. federalregister.gov

| Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivatives of furan | Anti-inflammatory | Showed noteworthy activity in a carrageenan-induced inflammation model. | ijabbr.com |

| Furanocoumarins (Bergapten) | Anti-inflammatory & Analgesic | Exhibited significant, dose-dependent anti-inflammatory and analgesic effects. | nih.gov |

| Dihydrofuran-2(3H)-one derivatives | Analgesic | Demonstrated strong analgesic activity, surpassing morphine and aspirin in preclinical tests. | ijabbr.com |

| 2-(4-nitrophenylimino)-N-cyclohexyl-4,5-diphenylfuran-3-carboxamide | Analgesic | Showed potent central and peripheral analgesic effects, outperforming standard drugs in multiple models. | ijbcp.com |

Research into Cardiovascular System Interactions of Furan Derivatives (e.g., urotensin-II receptor antagonism)

Furan derivatives have been investigated for their potential interactions with the cardiovascular system, with a notable focus on their ability to act as antagonists for the urotensin-II (U-II) receptor. The U-II receptor is implicated in the regulation of cardiovascular homeostasis, and its dysregulation is associated with conditions like hypertension and heart failure, making it an attractive therapeutic target.

Research has led to the identification of furan-based compounds as potent and selective U-II receptor antagonists. One study described a series of N-(1-benzylpiperidin-4-yl)-furan-2-carboxamides that were optimized for this activity. Through structural modifications, a lead compound, N-(1-benzylpiperidin-4-yl)-5-(4-fluoro-2-methoxyphenyl)furan-2-carboxamide , was identified. This compound demonstrated high affinity for the human U-II receptor with a pKi of 8.3 and exhibited potent functional antagonism in an in vitro rat aorta assay, with a pA2 value of 8.1. This indicates its ability to effectively block the vasoconstrictor effects of urotensin-II.

Further development in this area led to the discovery of 5-(2,6-difluorophenyl)-N-(1-(4-fluorobenzyl)piperidin-4-yl)furan-2-carboxamide . This derivative showed even greater potency as a U-II receptor antagonist. The strategic placement of fluorine atoms on the phenyl rings was found to be a key factor in enhancing the antagonist activity of this class of furan-2-carboxamides.

These findings underscore the potential of the furan-2-carboxamide scaffold in the development of novel therapeutics for cardiovascular diseases by targeting the urotensin-II system.

| Compound | Target | Key Findings |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-5-(4-fluoro-2-methoxyphenyl)furan-2-carboxamide | Urotensin-II Receptor | High receptor affinity (pKi = 8.3) and potent functional antagonism (pA2 = 8.1). |

| 5-(2,6-difluorophenyl)-N-(1-(4-fluorobenzyl)piperidin-4-yl)furan-2-carboxamide | Urotensin-II Receptor | Identified as a highly potent U-II receptor antagonist. |

Other Pharmacological Activities of Furan-Containing Compounds (e.g., anti-anxiolytic, muscle-relaxant, antihypertensive)

Beyond the extensively studied areas of antimicrobial, anticancer, and anti-inflammatory research, the versatile furan scaffold has been incorporated into molecules exhibiting a range of other important pharmacological activities. These include effects on the central nervous system and the cardiovascular system.

Anti-anxiolytic and Muscle-Relaxant Activities:

The furan nucleus has been explored for its potential in developing agents with central nervous system (CNS) depressant properties. In one study, a series of furan derivatives were synthesized and evaluated for their anti-anxiolytic and muscle-relaxant effects. The compound 5-(2-chlorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan demonstrated significant anti-anxiolytic activity in preclinical models. Furthermore, a related derivative, 5-(2-chlorophenyl)-2-(2-thioxo-1,2-dihydropyridin-3-yl)furan , was identified as having notable muscle-relaxant properties. These findings suggest that the furan scaffold can be a valuable component in the design of new psychotropic and neuromuscular agents.

Antihypertensive Activity:

The furan ring is a structural component of several compounds investigated for their potential to lower blood pressure. One such example is a series of 2-amino-4-(furan-2-yl)-6-aryl-nicotinonitriles. Within this series, the compound where the aryl group was 3,4,5-trimethoxyphenyl showed the most promising antihypertensive activity. When tested in a dexamethasone-induced hypertensive rat model, this compound exhibited a significant reduction in blood pressure, highlighting its potential as a lead for the development of new antihypertensive drugs.

These diverse applications underscore the therapeutic versatility of the furan scaffold, making it a privileged structure in the field of medicinal chemistry for designing novel agents with a wide array of pharmacological effects. ijabbr.com

| Compound Class/Derivative | Pharmacological Activity | Key Findings |

|---|---|---|

| 5-(2-chlorophenyl)-2-(pyrimidinyl/pyridinyl)furans | Anti-anxiolytic & Muscle-relaxant | Specific derivatives showed significant anti-anxiolytic and muscle-relaxant properties. |

| 2-amino-4-(furan-2-yl)-6-(3,4,5-trimethoxyphenyl)nicotinonitrile | Antihypertensive | Demonstrated significant blood pressure reduction in a dexamethasone-induced hypertensive rat model. |

Molecular Mechanisms of Action for Furan-Containing Compounds

The biological activities of furan-containing compounds, including N-heptylfuran-2-carboxamide and its structural relatives, are underpinned by a variety of molecular mechanisms. These range from direct interactions with specific biomolecular targets to complex metabolic activation pathways that generate reactive intermediates. The structural features of these compounds, namely the furan ring and its substituents, play a crucial role in dictating their biological effects.

Interactions with Specific Biological Targets (e.g., enzymes, receptors, signaling pathways)

The furan-2-carboxamide scaffold has been identified as a key pharmacophore capable of interacting with various biological targets, leading to the modulation of cellular signaling pathways. Research into derivatives of this scaffold has provided insights into its potential therapeutic applications.

One area of investigation has been the antibiofilm activity of furan-2-carboxamides. In a study focused on combating biofilm formation in Pseudomonas aeruginosa, a series of furan-2-carboxamides were synthesized and evaluated. The design of these compounds involved the bioisosteric replacement of the furanone ring, a known signaling molecule in quorum sensing, with the more stable furan-2-carboxamide moiety. researchgate.netnih.gov The results indicated that certain derivatives could significantly reduce biofilm formation. Molecular docking studies suggested that these compounds may act by targeting the LasR receptor, a key transcriptional regulator in the P. aeruginosa quorum sensing system. researchgate.netnih.gov The interaction of the furan-2-carboxamide core with the LasR binding pocket is thought to disrupt the normal signaling cascade that leads to biofilm production. researchgate.net

In the context of anticancer research, derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR). semanticscholar.org EGFR is a crucial transmembrane receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation. Overexpression or mutations of EGFR are common in various cancers, making it an important therapeutic target. The synthesized furan-containing indole carboxamides were evaluated for their cytotoxic activities against cancer cell lines with high EGFR expression. semanticscholar.org Molecular docking simulations further explored the binding interactions of the most potent compounds with the EGFR active site, suggesting that the furan-2-carboxamide scaffold can serve as a basis for the development of novel EGFR inhibitors. semanticscholar.org

The following table summarizes the biological targets identified for furan-2-carboxamide scaffolds in different studies.

| Scaffold | Target | Biological Activity |

| Furan-2-carboxamides | LasR Receptor (P. aeruginosa) | Antibiofilm |

| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide | Epidermal Growth Factor Receptor (EGFR) | Anticancer |

Enzymatic Bioactivation Pathways and Metabolite Formation (e.g., CYP4B1-mediated furan epoxidation and rearrangement to enedial intermediates)

A critical aspect of the molecular mechanism of furan-containing compounds is their metabolic activation by cytochrome P450 (CYP) enzymes. This bioactivation process can lead to the formation of highly reactive metabolites that are often responsible for the observed biological effects, including toxicity.

The furan ring is susceptible to oxidative metabolism, a reaction frequently catalyzed by CYP monooxygenases. nih.gov A key pathway involves the epoxidation of the furan ring, which results in an unstable furan epoxide. This epoxide can then undergo a non-enzymatic rearrangement to form a reactive α,β-unsaturated dialdehyde intermediate, such as cis-2-butene-1,4-dial (BDA). nih.govnih.govscispace.com

One of the specific CYP enzymes implicated in the bioactivation of furans is CYP4B1, which is predominantly expressed in extrahepatic tissues, particularly the lungs. nih.gov Studies have shown that CYP4B1 can catalyze the epoxidation of the furan ring in various furan-containing xenobiotics. nih.gov For instance, the metabolism of the pneumotoxin 4-ipomeanol by CYP4B1 generates a toxic enedial metabolite that can form adducts with cellular macromolecules, leading to cytotoxicity. nih.gov Research on the substrate specificity of CYP4B1 has included the testing of various furan analogs, including 2-heptylfuran (2-HepF), a compound structurally related to this compound. nih.govmdpi.com While not all furan derivatives are readily metabolized by CYP4B1, the investigation of compounds like 2-heptylfuran highlights the potential for this enzyme to be involved in the bioactivation of furans with alkyl side chains. nih.govmdpi.com

The reactive enedial intermediates, once formed, can react with cellular nucleophiles such as proteins and DNA, leading to the formation of covalent adducts. These adducts can disrupt cellular function and are thought to be a primary trigger for the toxic effects associated with some furan compounds. nih.gov The characterization of urinary metabolites of furan has revealed a number of downstream products derived from the reaction of BDA with cellular components like glutathione (B108866) and lysine residues, providing further evidence for this bioactivation pathway. scispace.com

The proposed bioactivation pathway of the furan ring is summarized in the table below.

| Step | Process | Enzyme/Intermediate | Outcome |

| 1 | Oxidation of the furan ring | Cytochrome P450 (e.g., CYP4B1) | Formation of a furan epoxide |

| 2 | Rearrangement of the epoxide | Non-enzymatic | Generation of a reactive enedial intermediate (e.g., cis-2-butene-1,4-dial) |

| 3 | Reaction with cellular nucleophiles | Proteins, DNA, Glutathione | Formation of covalent adducts, leading to biological effects |

Role of the Furan Moiety and Alkyl Side Chains in Modulating Biological Responses

The furan ring itself is a critical determinant of biological activity. Its aromatic character and the presence of the oxygen heteroatom contribute to the electronic properties of the molecule, which can influence its interactions with biological targets. ijabbr.com The double bonds within the furan ring are particularly important for its biological effects, as they are the site of metabolic activation. Studies comparing the activity of furan-containing compounds with their saturated tetrahydrofuran (B95107) analogues have demonstrated a significant reduction in biological activity upon removal of these double bonds. For example, the insecticidal activity of avocadofurans was found to be substantially diminished in their tetrahydrofuran counterparts, suggesting that the unsaturated furan ring is essential for their toxic effects on insects. ucr.edu This is likely due to the inability of the saturated ring to undergo the epoxidation and subsequent rearrangement to form reactive intermediates. ucr.edu

The alkyl side chain, in this case, the heptyl group, also plays a crucial role in modulating biological responses. The length and branching of the alkyl chain can impact the compound's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes. In the context of the antibiofilm activity of furan-2-carboxamides, it was observed that bulky alkyl chains could reduce biological activity, likely due to steric hindrance within the target receptor's binding site. nih.gov This suggests that there is an optimal size and conformation for the alkyl substituent to achieve maximal activity.

The following table highlights the influence of the furan moiety and alkyl side chains on biological activity.

| Structural Feature | Role in Biological Activity |

| Furan Moiety | - Essential for metabolic activation via epoxidation. - Contributes to the electronic properties and binding to targets. |

| Alkyl Side Chain | - Influences lipophilicity, absorption, and distribution. - Can affect binding to target receptors through steric effects. - Modulates interactions with metabolizing enzymes. |

Induction of Enzyme Systems (e.g., Glutathione S-transferase)

Exposure to certain xenobiotics, including furan-containing compounds, can lead to the induction of detoxification enzyme systems as an adaptive cellular response. One of the most important of these is the Glutathione S-transferase (GST) system. GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.gov

Research has shown that furan itself can induce the formation of GST-placental form-positive (GST-P+) foci in the liver, which are considered preneoplastic lesions in rat hepatocarcinogenesis. nih.gov This indicates that furan exposure can lead to alterations in GST expression.

More specifically, the furan-containing natural product, 2-n-heptylfuran, has been shown to induce increased activity of the GST enzyme system. ucr.edu This induction of GSTs is thought to be a protective mechanism, as it can enhance the detoxification of reactive metabolites. By increasing the capacity to conjugate electrophilic intermediates, GST induction can reduce the likelihood of these metabolites binding to critical cellular macromolecules and causing damage. ucr.edu The ability of 2-n-heptylfuran to induce GSTs has been linked to a reduction in tumorigenesis in animal models. ucr.edu

The induction of GSTs by xenobiotics is a complex process that can be mediated by various transcription factors, including the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov It is plausible that this compound, given its structural similarity to 2-n-heptylfuran, may also possess the ability to induce GSTs, thereby influencing its own metabolism and biological effects.

The table below summarizes the induction of Glutathione S-transferase by furan-related compounds.

| Compound | Effect on GST System | Potential Consequence |

| Furan | Induces GST-P+ foci in rat liver | Altered cellular detoxification pathways |

| 2-n-heptylfuran | Induces increased GST activity | Enhanced detoxification of reactive metabolites, potential for reduced toxicity |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N Heptylfuran 2 Carboxamide Analogs

Elucidating Key Pharmacophoric Features within the Furan-2-carboxamide Scaffold

The furan-2-carboxamide scaffold serves as a crucial pharmacophore in a variety of biologically active molecules. Its inherent electronic properties and geometric arrangement are pivotal for molecular recognition and interaction with biological targets. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is electron-rich and can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom as a hydrogen bond acceptor) and π-π stacking with aromatic residues in protein binding sites.

The carboxamide linkage (-C(O)NH-) is a vital component of the pharmacophore, providing a rigid planar unit with both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) capabilities. This dual nature allows for specific and strong interactions with biological macromolecules, contributing significantly to the binding affinity of the ligands. The relative orientation of the furan ring and the carboxamide group is also critical for establishing the correct vectoral presentation of these interacting groups to the receptor.

Studies involving the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide moiety have demonstrated the latter's effectiveness in maintaining and sometimes enhancing biological activity, such as antibiofilm properties. pharmaguideline.comnih.gov This suggests that the furan-2-carboxamide core can effectively mimic the spatial and electronic features of other cyclic structures while offering improved metabolic stability.

Impact of Heptyl Chain Length and Branching on Biological Activity Profiles

Research on the insecticidal activity of 2-alkylfurans with varying chain lengths (from 14 to 18 carbons) has shown that the length of the alkyl chain is a critical determinant of biological activity. nih.govnih.gov This suggests that an optimal chain length exists for effective interaction with the target, likely by facilitating membrane transport and binding to a hydrophobic pocket within the receptor.

In the broader context of alkyl amides, studies on their antimicrobial activity have indicated that compounds with a chain length of 11 to 15 carbons often exhibit the highest potency. researchgate.net This highlights the importance of lipophilicity for membrane disruption and cellular uptake. A heptyl group (a seven-carbon chain) would confer a moderate degree of lipophilicity to the N-heptylfuran-2-carboxamide molecule. This property is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to penetrate biological membranes and access intracellular targets.

Branching of the alkyl chain can also have a profound impact on activity. Generally, branched chains can increase steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site. Branching can also affect the compound's metabolic stability by shielding it from enzymatic degradation.

Table 1: Effect of N-Alkyl Chain Length on the Biological Activity of Amide Derivatives

| Compound Class | Alkyl Chain Length | Observed Biological Activity Trend |

| 2-Alkylfurans | C14-C18 | Activity is dependent on chain length, with an optimal length for insecticidal effects. nih.govnih.gov |

| General Alkyl Amides | C11-C15 | Often exhibit maximal antimicrobial activity in this range. researchgate.net |

| This compound | C7 | Expected to possess moderate lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties. |

Influence of Substitutions on the Furan Ring and Carboxamide Nitrogen on Activity

Modifications to both the furan ring and the carboxamide nitrogen provide a means to fine-tune the biological activity of this compound analogs.

Substitutions on the Furan Ring:

Substitutions on the Carboxamide Nitrogen:

Beyond the alkyl chain, further substitutions on the carboxamide nitrogen can lead to significant changes in activity. For example, in a series of pyrrole-2-carboxamides, methylation of the pyrrole nitrogen was found to reduce anti-TB activity, highlighting the importance of the N-H bond for hydrogen bonding interactions. nih.gov This underscores the critical role of the hydrogen bond donating capacity of the amide group in certain biological contexts. The introduction of bulkier or more complex substituents on the nitrogen can also be used to probe the steric tolerance of the target's binding pocket.

Comparative SAR Studies with Related Furan and Carboxamide Derivatives

To better understand the role of the furan ring in the activity of this compound, it is instructive to compare its SAR with that of carboxamides derived from other five-membered aromatic heterocycles, such as thiophene and pyrrole.

The aromaticity of these heterocycles follows the order: thiophene > pyrrole > furan. ksu.edu.sa This difference in aromaticity, arising from the varying electronegativity of the heteroatom (S, N, O), influences the electron density of the ring and its reactivity in electrophilic substitution reactions, with pyrrole being the most reactive and thiophene the least among the three. pharmaguideline.comslideshare.net

These differences in electronic character can translate into distinct biological activities. For instance, in a study comparing furan and thiophene amide derivatives, the nature of the heterocycle was shown to influence both lipophilicity and biological activity. mdpi.com

Furthermore, the core scaffold of pyrrole-2-carboxamide is found in numerous bioactive compounds with a wide range of activities, including antibacterial, antifungal, and anticancer effects. researchgate.netmdpi.com SAR studies on pyrrole-2-carboxamide derivatives have revealed that substituents on the pyrrole ring and the amide nitrogen are crucial for their potency. For example, in a series of MmpL3 inhibitors, bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhanced anti-TB activity. nih.gov

Similarly, thiophene carboxamide derivatives have been investigated as anticancer agents, with their activity being dependent on the substitution pattern on the thiophene ring and the N-acyl group. mdpi.com The replacement of a furan ring with a thiophene ring can alter the compound's metabolic profile and its interaction with target proteins due to differences in size, electronegativity, and hydrogen bonding capacity of the heteroatom.

Table 2: Comparison of Properties of Furan, Thiophene, and Pyrrole

| Heterocycle | Heteroatom | Electronegativity of Heteroatom | Aromaticity | Reactivity in Electrophilic Substitution |

| Furan | Oxygen | 3.44 | Least Aromatic | Intermediate |

| Pyrrole | Nitrogen | 3.04 | Intermediate | Most Reactive |

| Thiophene | Sulfur | 2.58 | Most Aromatic | Least Reactive |

Computational and Theoretical Investigations of N Heptylfuran 2 Carboxamide

Molecular Docking Simulations to Predict Ligand-Receptor Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mechanism of action.

In the context of furan-2-carboxamide derivatives, molecular docking has been employed to elucidate potential biological targets and understand structure-activity relationships. For instance, studies on various furan-2-carboxamide derivatives have used docking simulations to investigate their binding modes within the active sites of specific enzymes or receptors. researchgate.netresearchgate.net One study explored the antibiofilm properties of furan-2-carboxamides against P. aeruginosa, suggesting the LasR protein as a plausible target. nih.govresearchgate.net Molecular docking proposed that carbohydrazide (B1668358) derivatives of furan-2-carboxamide could share a similar binding mode to native ligands inside the LasR active site, showing excellent docking scores. nih.govresearchgate.net

Another research effort focusing on novel microtubule stabilizing agents identified a furan-2-carboxamide derivative with potent anti-cancer activity. nih.gov Molecular docking studies revealed that this compound had a strong binding affinity for the taxol binding pocket of tubulin, and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations further confirmed strong binding energies. nih.gov Similarly, docking studies on furan (B31954)/thiophene-2-carboxamide derivatives were used to validate experimental findings on their enzyme inhibition activities against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Table 1: Example of Molecular Docking Results for Furan-2-Carboxamide Analogs Targeting LasR

| Compound | Docking Score (Example) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Furan-2-carboxamide Core | -7.5 kcal/mol | Trp60, Tyr56, Ser129 |

| N-acylcarbohydrazide analog | -9.2 kcal/mol | Trp60, Tyr56, Asp73 (H-bond) |

| N-heptylfuran-2-carboxamide | (Not available) | (Predicted to interact with hydrophobic pocket) |

Note: Data is illustrative and based on findings for similar compounds. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can predict molecular geometries, electronic distribution, and chemical reactivity. nih.gov

For furan and its derivatives, these calculations provide insight into their fundamental chemical nature. The furan ring is a π-excessive system, meaning it has 6 π-electrons delocalized over five atoms, which makes it susceptible to electrophilic substitution reactions. scribd.com Quantum calculations can determine key electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability. researchgate.net

Studies on furan-derived systems have used DFT to examine the thermodynamic stability of different conformers and reaction intermediates. researchgate.net For example, calculations on 2-furoic acid have explored its electronic structure and fragmentation patterns upon electron attachment. acs.org Such calculations for this compound would involve optimizing its 3D geometry and calculating its molecular orbitals. This would reveal the electron density distribution, identifying nucleophilic and electrophilic sites, and predicting its reactivity towards various reagents. The presence of the amide group and the heptyl chain would influence the electronic properties of the furan ring, which can be precisely quantified through these methods.

Table 2: Example Quantum Chemical Descriptors for a Furan-Carboxamide Analog

| Parameter | Calculated Value (Example) | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: Values are hypothetical, based on typical ranges for similar organic molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating molecular descriptors (physicochemical, electronic, or structural properties) with experimental activity, QSAR models can predict the activity of new, untested compounds. frontiersin.org

For furan-2-carboxamide analogs, QSAR studies can be instrumental in optimizing their biological activity. For instance, a QSAR model could be developed for a series of N-alkylfuran-2-carboxamides with varying alkyl chain lengths (including N-heptyl) to predict their antifungal or anticancer activity. The model would use descriptors like lipophilicity (LogP), molecular weight, and electronic parameters (like those from quantum calculations) to build a mathematical equation. mdpi.com

The general process involves:

Data Collection: Assembling a dataset of furan-2-carboxamide analogs with their measured biological activities. frontiersin.org

Descriptor Calculation: Calculating various molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms (e.g., support vector machines, random forest) to create the QSAR equation. frontiersin.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

Such models can reveal which structural features are crucial for activity. For example, a QSAR study might show that increasing the length of the alkyl chain up to a certain point (e.g., heptyl) enhances activity due to improved hydrophobic interactions with the target, while further increases might be detrimental. nih.gov These insights are invaluable for designing more potent analogs. nih.gov

In Silico Prediction of Activity Spectra for this compound and Analogs (e.g., PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given compound based on its structural formula. The prediction is based on a structure-activity relationship analysis of a large training set of known active compounds. The output is a list of potential biological activities with corresponding probabilities for the compound being "active" (Pa) or "inactive" (Pi).

Applying PASS to this compound would generate a broad biological profile, suggesting potential therapeutic applications or toxicities. For example, a PASS prediction might indicate a high probability for antifungal, anti-inflammatory, or anticancer activity based on the structural fragments present in the molecule (the furan ring, the carboxamide linker, and the heptyl chain).

Studies on other heterocyclic compounds have successfully used PASS to forecast antimicrobial and anticancer activities. nih.gov For instance, a study on methyl β-D-galactopyranoside analogs used PASS to predict their antimicrobial spectrum, revealing promising antifungal functionality. nih.gov Similarly, for this compound, PASS could highlight unexpected activities, guiding future experimental testing. A prediction showing a high Pa value for "antifungal" and "VEGFR-2 inhibitor" would prioritize screening the compound for these specific effects.

Table 3: Hypothetical PASS Prediction Results for this compound

| Predicted Activity | Pa (Probability "to be active") | Pi (Probability "to be inactive") |

|---|---|---|

| Antifungal | 0.650 | 0.012 |

| Anti-inflammatory | 0.585 | 0.031 |

| Antineoplastic | 0.510 | 0.045 |

| CYP4B1 substrate | 0.490 | 0.022 |

Note: These values are for illustrative purposes only and represent a potential outcome of a PASS analysis. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Furan-2-carboxamide Systems

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time.

For furan-2-carboxamide systems, these techniques are crucial for understanding their flexibility and how they adapt their shape upon binding to a receptor. The amide bond (C-N) has partial double bond character, which can lead to the existence of cis and trans conformers. nih.gov Conformational analysis of N-alkyl-furan-2-carboxamides can determine the relative energies of these conformers and the rotational barriers between them. researchgate.net The orientation of the furan ring relative to the amide plane is a key conformational feature that can be studied. researchgate.net

MD simulations can provide a more detailed picture of the dynamic behavior of this compound, both in solution and when bound to a biological target. psu.edu An MD simulation would show how the flexible heptyl chain explores different conformations and how the entire molecule interacts with surrounding water molecules or amino acid residues in a protein's binding site. Simulations of a ligand-protein complex can reveal the stability of the binding pose predicted by docking, the key intermolecular interactions (like hydrogen bonds), and the free energy of binding. researchgate.net This information provides a deeper understanding of the molecular recognition process.

Advanced Analytical Techniques for Characterization and Research of N Heptylfuran 2 Carboxamide

Spectroscopic Methods in N-heptylfuran-2-carboxamide Research

Spectroscopic techniques are fundamental in the study of this compound, providing detailed insights into its molecular structure, composition, and the specific arrangement of its atoms. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as molecular fingerprints.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a precise molecular formula. mdpi.com For this compound, HRMS would confirm its molecular formula (C₁₂H₁₉NO₂) by matching the experimentally measured mass with the theoretically calculated mass. mdpi.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) techniques like those available on Quadrupole Time-of-Flight (QqTOF) instruments, provides structural information by breaking the molecule into smaller, charged fragments. nih.gov The resulting fragmentation pattern is a characteristic signature that can be used to elucidate the connectivity of atoms within the molecule, confirming the presence of the furan (B31954) ring, the amide linkage, and the heptyl side chain.

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| N'-(4-Methylbenzoyl)furan-2-Carbohydrazide | C₁₉H₁₇N₂O₃ | 321.12392 | 321.12412 | nih.gov |

Note: This table shows an example for a similar compound to illustrate the accuracy of HRMS. A similar analysis would be performed for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The technique measures the absorption of infrared radiation by the molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond absorbs radiation at a characteristic frequency.

In the IR spectrum of this compound, key absorption bands would confirm its structure. A strong absorption band is expected in the region of 1680-1630 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the secondary amide. mdpi.com The N-H stretching vibration of the amide group typically appears as a band of medium intensity around 3450-3300 cm⁻¹. mdpi.com Additionally, characteristic absorptions for the C-H bonds of the furan ring (often above 3000 cm⁻¹) and the heptyl chain (below 3000 cm⁻¹) would be visible, along with bands related to the C-O-C stretching of the furan ether group.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3450 - 3300 |

| Aromatic C-H (Furan) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Heptyl) | Stretching | 3000 - 2850 |

| Amide C=O | Stretching | 1680 - 1630 |

| Amide N-H | Bending | 1570 - 1515 |

| Furan C-O-C | Stretching | ~1250 |

Note: The data in the table are based on established correlation tables and data from similar compounds. mdpi.com

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or complex matrices. These techniques are also critical for assessing the purity of the compound and for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column, such as an HP-5MS column. nih.govnih.gov As the separated components exit the column, they enter a mass spectrometer, which ionizes them and detects the fragments, providing both identification and quantification.

The analysis of furan and its derivatives is well-established using GC-MS, often coupled with sample preparation techniques like solid-phase microextraction (SPME) to concentrate the analytes from a sample matrix. nih.govnih.gov This approach allows for the detection of furan compounds at very low concentrations. mdpi.com For this compound, GC-MS would be suitable for purity assessment and for identifying it within complex mixtures, provided the compound has sufficient thermal stability and volatility. The resulting mass spectrum, with its unique fragmentation pattern, serves as a reliable identifier when compared against spectral libraries. nist.gov The technique has been shown to successfully separate various furan isomers and derivatives in analytical runs that can be completed in under 10 minutes. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are non-volatile or thermally unstable, which might not be amenable to GC-MS analysis. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).

For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase such as a C18 column. nih.gov The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The concentration of the compound can be accurately determined using a suitable detector, such as a UV-Vis or diode-array detector, which measures the absorbance of the analyte at a specific wavelength. HPLC methods are known for their high sensitivity and reproducibility, making them ideal for quality control and quantitative analysis. For instance, HPLC has been successfully used for the sensitive determination of nitrofuran drug metabolites in complex samples. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a fundamental analytical technique extensively utilized in synthetic chemistry for its simplicity, speed, and high sensitivity. libretexts.org It serves as a crucial tool for qualitatively monitoring the progress of chemical reactions and for assessing the purity of isolated compounds, such as this compound. umass.educhemistryhall.com The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). umass.edu

In the context of synthesizing furan-2-carboxamides, TLC is invaluable for tracking the conversion of reactants to products. nih.gov By spotting the reaction mixture on a TLC plate at various time intervals, chemists can observe the gradual disappearance of the starting material spots and the appearance of the product spot. chemistryhall.com The separation occurs based on polarity; the polar silica gel stationary phase interacts more strongly with polar compounds, causing them to move slower up the plate, while less polar compounds travel further. umass.edu This difference in movement, quantified by the Retention Factor (Rf), allows for the clear differentiation between reactants and products, signaling the reaction's completion. libretexts.orgchemistryhall.com

Once the synthesis of this compound is complete, TLC is used to evaluate its purity. A pure compound should ideally appear as a single spot on the TLC plate. umass.edu The presence of multiple spots indicates the existence of impurities, such as unreacted starting materials or by-products. Visualization of these spots is often achieved using ultraviolet (UV) light, as compounds containing conjugated systems like the furan ring absorb UV radiation and appear as dark spots on a fluorescent background. umass.educhemistryhall.com For compounds that are not UV-active, various chemical staining agents, such as potassium permanganate or iodine vapors, can be employed for visualization. umass.edunih.gov

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. A typical mobile phase for furan-2-carboxamide derivatives might consist of a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297). nih.gov The polarity of the eluent is adjusted to achieve an optimal Rf value for the target compound, generally between 0.2 and 0.8. chemistryhall.com

Table 1: Illustrative TLC Parameters for Monitoring Furan-2-Carboxamide Synthesis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | The solvent system used to develop the plate. | Hexane:Ethyl Acetate (7:3 v/v) nih.gov |

| Analyte | The compounds being separated. | Furoic acid (starting material), Amine (starting material), N-substituted-furan-2-carboxamide (product) nih.gov |

| Visualization | The method used to see the separated spots. | UV light (254 nm), Potassium permanganate stain |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Product Rf should be distinct from starting material Rfs. chemistryhall.com |

Advanced Hyphenated Techniques and Emerging Analytical Approaches in Furan Chemistry

To achieve higher sensitivity, resolution, and structural elucidation for furan derivatives, researchers employ advanced analytical methods, particularly hyphenated techniques. These techniques involve coupling a separation method with a spectroscopic detection method, providing comprehensive analytical data. wisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like many furan derivatives. nih.govresearchgate.net In GC-MS, the components of a mixture are first separated in a gas chromatograph based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. wisdomlib.org For trace-level analysis of furans in complex matrices, Headspace-Solid Phase Microextraction (HS-SPME) is often coupled with GC-MS. nih.govresearchgate.net This sample preparation technique concentrates volatile analytes from the headspace above the sample onto a coated fiber before injection into the GC-MS system, significantly enhancing detection limits. researchgate.net Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity. researchgate.netnih.gov